5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine
Brand Name: Vulcanchem
CAS No.: 175137-33-4
VCID: VC20924256
InChI: InChI=1S/C13H10ClF3N4O2/c14-8-3-1-7(2-4-8)6-23-11(22)9-5-19-12(21-18)20-10(9)13(15,16)17/h1-5H,6,18H2,(H,19,20,21)
SMILES: C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)NN)Cl
Molecular Formula: C13H10ClF3N4O2
Molecular Weight: 346.69 g/mol

5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine

CAS No.: 175137-33-4

Cat. No.: VC20924256

Molecular Formula: C13H10ClF3N4O2

Molecular Weight: 346.69 g/mol

* For research use only. Not for human or veterinary use.

5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine - 175137-33-4

Specification

CAS No. 175137-33-4
Molecular Formula C13H10ClF3N4O2
Molecular Weight 346.69 g/mol
IUPAC Name (4-chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C13H10ClF3N4O2/c14-8-3-1-7(2-4-8)6-23-11(22)9-5-19-12(21-18)20-10(9)13(15,16)17/h1-5H,6,18H2,(H,19,20,21)
Standard InChI Key GAZJHYLRVKLLFC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)NN)Cl
Canonical SMILES C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)NN)Cl

Introduction

Physical and Chemical Properties

5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine possesses a well-defined set of physical and chemical properties that are crucial for understanding its behavior in various chemical and biological systems. The compound is characterized by a molecular formula of C13H10ClF3N4O2 with a molecular weight of 346.69 g/mol . This moderately sized molecule contains several functional groups including a pyrimidine ring, a trifluoromethyl substituent, a hydrazine moiety, and a chlorobenzyloxycarbonyl group, all of which contribute to its chemical reactivity patterns.
The physical state and thermal properties of this compound are important for handling and storage considerations. The compound presents a solid form at room temperature with a well-defined melting point range of 111-113°C, indicating good purity in standard preparations . Computational predictions suggest a boiling point of approximately 409.9±55.0°C under standard atmospheric pressure, though this value requires experimental verification due to the wide confidence interval . These thermal characteristics indicate reasonable stability under normal laboratory conditions.
Table 1: Physical Properties of 5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine

PropertyValueSource
Molecular FormulaC13H10ClF3N4O2
Molecular Weight346.69 g/mol
Physical StateSolid
Melting Point111-113°C
Boiling Point (predicted)409.9±55.0°C
Density (predicted)1.55±0.1 g/cm³
pKa (predicted)4.89±0.40
LogP3.56470
Topological Polar Surface Area90.13000 Ų
The compound's chemical structure provides insight into its reactivity patterns. The hydrazine group (-NHNH2) at the 2-position of the pyrimidine ring is particularly reactive, capable of participating in various condensation reactions to form hydrazones and related derivatives . This functional group presents nucleophilic character that can be exploited in synthetic applications. The trifluoromethyl group at the 4-position contributes to the compound's lipophilicity while also influencing the electronic distribution within the pyrimidine ring through its strong electron-withdrawing effect .

Structural Characterization

The molecular structure of 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine features several important structural elements that define its chemical identity and reactivity profile. The compound is built around a central pyrimidine heterocyclic ring, which serves as the scaffold for various functional group attachments. The IUPAC name, (4-chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate, provides a systematic description of the structural components .
Advanced structural characterization of this compound relies on various spectroscopic and analytical techniques. The compound can be uniquely identified through its InChI (International Chemical Identifier) string: InChI=1S/C13H10ClF3N4O2/c14-8-3-1-7(2-4-8)6-23-11(22)9-5-19-12(21-18)20-10(9)13(15,16)17/h1-5H,6,18H2,(H,19,20,21) . This standardized notation allows for unambiguous digital representation of the chemical structure, facilitating database searches and structural comparisons. The corresponding InChIKey, GAZJHYLRVKLLFC-UHFFFAOYSA-N, serves as a condensed digital identifier for rapid database lookups .
For computational and structural biology applications, SMILES (Simplified Molecular Input Line Entry System) notation provides another useful structural representation: C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)NN)Cl . This representation is valuable for computational chemistry studies, including molecular docking and QSAR (Quantitative Structure-Activity Relationship) analyses.
Table 2: Structural Identifiers for 5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine

IdentifierValueSource
IUPAC Name(4-chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
CAS Number175137-33-4
Standard InChIInChI=1S/C13H10ClF3N4O2/c14-8-3-1-7(2-4-8)6-23-11(22)9-5-19-12(21-18)20-10(9)13(15,16)17/h1-5H,6,18H2,(H,19,20,21)
Standard InChIKeyGAZJHYLRVKLLFC-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)NN)Cl
MDL NumberMFCD00068153
PubChem Compound ID2736471
Structurally, the compound contains several notable features that influence its chemical behavior. The pyrimidine core provides a rigid, planar scaffold with nitrogen atoms at positions 1 and 3. The trifluoromethyl group at position 4 introduces significant electronic effects through its strong electron-withdrawing nature, which influences the reactivity of the adjacent positions . The hydrazine substituent at position 2 represents a key reactive site, featuring a terminal -NH2 group that can participate in various nucleophilic reactions . At position 5, the chlorobenzyloxycarbonyl group introduces both steric bulk and additional reactivity through its ester functionality .

Synthesis and Preparation

StepReaction TypePotential ReagentsConditionsReference
1Pyrimidine core synthesisAppropriate precursorsVarious conditions
2TrifluoromethylationCF3 source reagentsCatalytic conditions
3Introduction of chlorobenzyloxycarbonyl group4-Chlorobenzyl alcohol, coupling reagentsRoom temperature to mild heating
4Hydrazine functionalizationHydrazine hydrateRefluxing in ethanol
5PurificationRecrystallization/chromatographyStandard laboratory techniques
The synthesis would require careful monitoring of reaction progress, typically through thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) techniques. Purification procedures would likely involve recrystallization steps, as suggested by the well-defined melting point of the final compound (111-113°C) . Column chromatography might also be employed for purification of intermediates or the final product if necessary.

Biological Activity and Applications

5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine demonstrates potential in various biological applications, primarily in pharmaceutical research and development. One notable application identified in the literature is its potential use as an angiogenesis inhibitor . Angiogenesis inhibitors play crucial roles in oncology research, as they target the formation of new blood vessels that supply nutrients to tumors, potentially limiting cancer growth and metastasis. The structural features of this compound, particularly the combination of hydrazine functionality with a trifluoromethyl-substituted pyrimidine core, likely contribute to this biological activity.
The compound's structural characteristics suggest additional potential applications in medicinal chemistry. The presence of the hydrazine moiety is particularly significant, as hydrazine-containing compounds have demonstrated diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties . The trifluoromethyl group, a common feature in many pharmaceutically active compounds, typically enhances metabolic stability and lipophilicity, potentially improving the compound's pharmacokinetic profile .
Related compounds with similar structural elements have demonstrated significant biological activities. For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 46.8–137.7 µM and 19.1–881.1 µM, respectively . While these findings cannot be directly extrapolated to 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine, they suggest potential neurological applications worth investigating.
Table 4: Potential Biological Activities and Applications

Potential ApplicationRelevant Structural FeaturesEvidence/IndicationSource
Angiogenesis inhibitionHydrazine moiety, Trifluoromethyl groupDirect mention in literature
Cholinesterase inhibitionHydrazine group, Aromatic scaffoldActivity in related compounds
Pharmaceutical intermediateReactive functional groupsStructure suitable for further derivatization
p97 Complex inhibitionPyrimidine core with specific substituentsRelated structures show activity
CXCR2 receptor antagonismHydrazine functionalityHydrazine derivatives show activity
In synthetic chemistry applications, this compound could serve as a valuable intermediate for the development of more complex molecules with pharmaceutical interest. The reactive hydrazine group provides a handle for further functionalization through condensation reactions with aldehydes or ketones to form hydrazones, which themselves have demonstrated various biological activities . Additionally, the compound may serve as a building block in the development of fused heterocyclic systems with potential applications in medicinal chemistry.
CategoryInformationDetailsSource
GHS Signal WordWarningIndicates moderate hazard level
GHS Hazard StatementsH315Skin corrosion/irritation
H319Serious eye damage/eye irritation
H335Specific target organ toxicity, single exposure; Respiratory tract irritation
Precautionary Statement CodesP261Avoid breathing dust/fume/gas/mist/vapours/spray
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
PictogramGHS07Exclamation Mark, Irritant
The recommended precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray generated by the compound (P261) . When working with this substance, it is advisable to operate in a well-ventilated area or outdoors (P271) . Personal protective equipment, including protective gloves, clothing, eye protection, and face protection, should be worn when handling this compound (P280) .
For laboratory storage, standard chemical storage guidelines apply. The compound should be kept in tightly closed containers in a cool, dry place. Based on its functional groups, particularly the hydrazine moiety, it should be protected from oxidizing agents and strong acids, as these could potentially react with the compound. The presence of the trifluoromethyl group might render the compound relatively stable to hydrolysis, but standard precautions against moisture exposure are still advisable for long-term storage.
It is important to note that this compound is designated for research use only and is not intended for human or veterinary use. Any biological testing should be conducted under appropriate containment conditions with proper institutional approvals.

Computational and Molecular Properties

Computational chemistry provides valuable insights into the molecular properties of 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine that can predict its behavior in various chemical and biological systems. These calculated parameters are particularly useful for understanding drug-likeness, potential biological interactions, and physicochemical behavior.
The lipophilicity of the compound, represented by its calculated LogP value of 3.56470, indicates a moderate lipophilic character . This value is significant in pharmaceutical applications as it suggests reasonable membrane permeability while maintaining sufficient water solubility for biological distribution. The topological polar surface area (TPSA) of 90.13000 Ų indicates the surface area contributed by polar atoms (primarily oxygen and nitrogen) . This parameter is often used to predict a compound's ability to penetrate cell membranes, with the observed value suggesting moderate membrane permeability, potentially suitable for oral bioavailability.
Table 6: Computational Chemistry Parameters for 5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine

Computational ParameterValueSignificanceSource
XLogP3.27Measure of lipophilicity
Hydrogen Bond Donor Count2Affects solubility and membrane interaction
Hydrogen Bond Acceptor Count9Affects solubility and target binding
Rotatable Bond Count5Indicates molecular flexibility
Heavy Atom Count23Molecular size indicator
Complexity405Measure of structural complexity
Covalently-Bonded Unit Count1Single molecular entity
The hydrogen bond donor count of 2 and acceptor count of 9 provide information about the compound's potential for forming hydrogen bonds . These parameters influence solubility, protein binding, and various pharmacokinetic properties. The relatively high number of hydrogen bond acceptors suggests potential for multiple interaction points with biological targets, which could be advantageous for specific protein binding.
The compound contains 5 rotatable bonds, indicating moderate molecular flexibility . This characteristic affects conformational adaptability, which can be important for binding to biological targets. The heavy atom count of 23 and the complexity value of 405 reflect the compound's moderate size and structural complexity . These parameters are relevant when considering Lipinski's Rule of Five and other drug-likeness criteria.
The electronic distribution within the molecule is significantly influenced by the trifluoromethyl group, which acts as a strong electron-withdrawing substituent. This feature likely affects the reactivity of the pyrimidine ring and the neighboring hydrazine group. The chlorine atom on the benzyl group also contributes to the electronic properties of the molecule, potentially influencing binding interactions with biological targets.

Related Compounds and Structure-Activity Relationships

Compound ClassStructural SimilarityBiological ActivityPotential RelevanceSource
Hydrazones of 4-(trifluoromethyl)benzohydrazideTrifluoromethyl and hydrazine componentsAChE and BuChE inhibitionSimilar mechanism of action
3-Amino-4-hydrazine-cyclobut-3-ene-1,2-dionesHydrazine functional groupCXCR2 receptor antagonismSimilar functional group activity
Fused pyrimidines with 5:6 heterocyclic ringsPyrimidine core structurep97 ATPase inhibitionRelated core structure
[4-(Trifluoromethyl)pyrimidin-2-yl]hydrazineClose structural analogueNot specifiedSimpler structural analogue
A simpler structural analogue, [4-(trifluoromethyl)pyrimidin-2-yl]hydrazine (CAS: 197305-97-8), lacks the 5-(4-chlorobenzyloxycarbonyl) substitution at position 5 of the pyrimidine ring . Comparative studies between this compound and 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine could provide valuable insights into the role of the chlorobenzyloxycarbonyl group in determining physicochemical properties and biological activities. This structural variation represents a significant difference in molecular size, lipophilicity, and potential binding interactions.
Another related class of compounds, 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones, has demonstrated activity as CXCR2 chemokine receptor antagonists . Although structurally distinct from pyrimidine-based compounds, they share the hydrazine functionality that may engage in similar hydrogen bonding patterns or undergo comparable chemical transformations in biological systems.
Fused pyrimidine compounds with a 5:6 heterocyclic ring at position 2 of the pyrimidine ring have been investigated as inhibitors of p97 complex, with potential applications in cancer treatment . While these compounds differ in their substitution pattern from 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine, the shared pyrimidine core suggests possible overlap in structural binding motifs and biological targets.

Current Research and Future Directions

The current research landscape surrounding 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine and related compounds suggests several promising directions for future investigation. The compound's unique structural features position it as a valuable scaffold for further development in medicinal chemistry, with particular emphasis on targeted biological activities.
The potential application of this compound as an angiogenesis inhibitor warrants deeper investigation . Angiogenesis plays a critical role in tumor growth and metastasis, making inhibitors of this process valuable candidates for cancer therapy. Future research could focus on optimizing the structure to enhance potency and selectivity for specific angiogenic pathways. This might involve systematic modification of the chlorobenzyloxycarbonyl group or alterations to the hydrazine moiety to fine-tune binding interactions with target proteins.
Another promising research direction involves exploring the compound's potential as a cholinesterase inhibitor, building on findings from related structures . Cholinesterase inhibitors have therapeutic applications in neurological conditions such as Alzheimer's disease and myasthenia gravis. Structure-activity relationship studies could investigate how modifications to the pyrimidine scaffold affect binding to acetylcholinesterase and butyrylcholinesterase enzymes. Specifically, alterations to the position and nature of substituents on the pyrimidine ring might enhance selectivity for particular enzyme isoforms.
Table 8: Future Research Directions for 5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine

Research DirectionPotential ApproachExpected OutcomeRelevanceSource
Angiogenesis inhibitionStructure optimization, target validationEnhanced anticancer activityCancer therapeutics
Cholinesterase inhibitionSAR studies, enzyme assaysCNS-active compoundsNeurological applications
CXCR2 antagonismHydrazine functionality modificationAnti-inflammatory agentsInflammation and immune disorders
p97 ATPase inhibitionPyrimidine scaffold modificationNovel cancer therapeuticsOncology applications
Chemical transformationHydrazone formation, cyclizationExpanded chemical spaceSynthetic methodology
The reactive hydrazine functionality provides an excellent handle for chemical diversification through condensation reactions with various carbonyl compounds to form hydrazones . This approach could generate libraries of derivatives with potentially enhanced biological properties. Additionally, the hydrazine group might serve as a substrate for cyclization reactions to form novel heterocyclic systems with unique pharmacological profiles.
Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, could provide valuable insights into the binding modes and structure-activity relationships of this compound and its derivatives. Virtual screening campaigns could identify optimal targets for biological evaluation, potentially revealing unexpected applications in other therapeutic areas.
In synthetic methodology development, this compound could serve as a model substrate for developing novel transformations that selectively modify specific functional groups within complex molecules. For instance, methods for selective functionalization of the hydrazine moiety in the presence of other reactive groups could advance the field of synthetic organic chemistry.

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